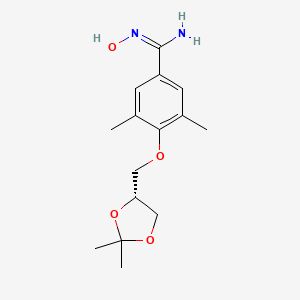
(R)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N-hydroxy-3,5-dimethylbenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide typically involves multiple steps:
Formation of the Benzimidamide Core: This can be achieved by reacting an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dioxolane Group: The dioxolane moiety can be introduced via a nucleophilic substitution reaction, where a suitable dioxolane derivative reacts with the benzimidamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzimidamide core, potentially converting it to amines or other reduced forms.
Substitution: The dioxolane group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce amines.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It may serve as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development: The benzimidamide core is known for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Biological Probes: The compound could be used as a probe to study biological processes or as a tool in biochemical assays.
Industry
Polymer Synthesis: It might be used in the production of polymers with specific functionalities.
作用机制
The mechanism of action of (R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide would depend on its specific interactions with molecular targets. Generally, benzimidamides can interact with enzymes, receptors, or nucleic acids, modulating their activity. The dioxolane and hydroxy groups may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives share a similar core structure and exhibit diverse biological activities.
Dioxolane-Containing Compounds: Other compounds with dioxolane groups, such as certain carbohydrates or synthetic analogs, may have similar chemical properties.
Uniqueness
(R,Z)-4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-N’-hydroxy-3,5-dimethyl-benzimidamide is unique due to the combination of its benzimidamide core, dioxolane group, and hydroxy functionality. This unique structure may confer specific biological activities or chemical reactivity not observed in other compounds.
属性
分子式 |
C15H22N2O4 |
|---|---|
分子量 |
294.35 g/mol |
IUPAC 名称 |
4-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-N'-hydroxy-3,5-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C15H22N2O4/c1-9-5-11(14(16)17-18)6-10(2)13(9)19-7-12-8-20-15(3,4)21-12/h5-6,12,18H,7-8H2,1-4H3,(H2,16,17)/t12-/m1/s1 |
InChI 键 |
MMRYKVHWWGFOFW-GFCCVEGCSA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC[C@@H]2COC(O2)(C)C)C)/C(=N\O)/N |
规范 SMILES |
CC1=CC(=CC(=C1OCC2COC(O2)(C)C)C)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


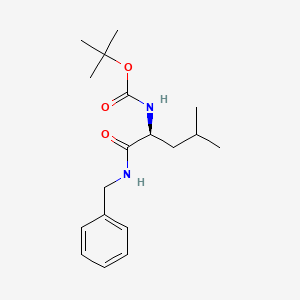
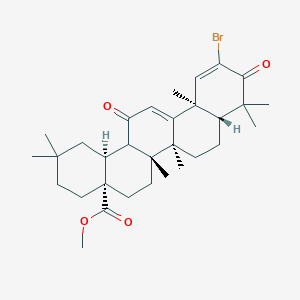
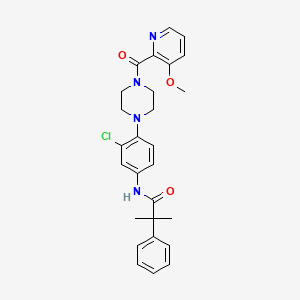
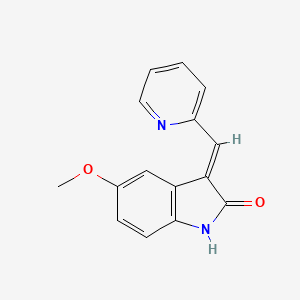
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
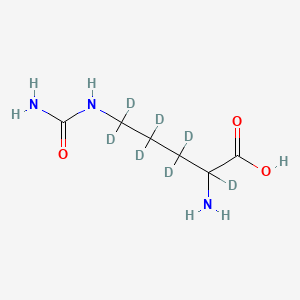

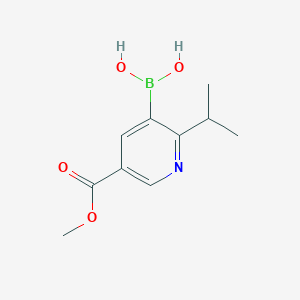
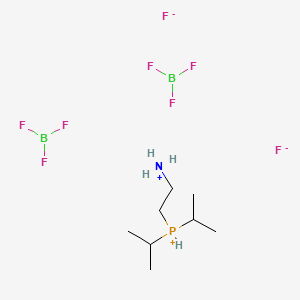
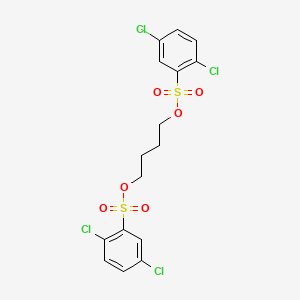
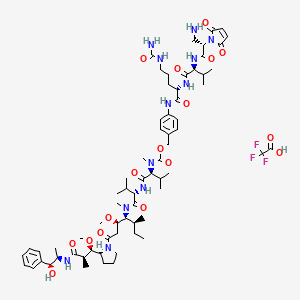
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
